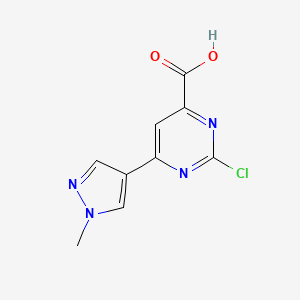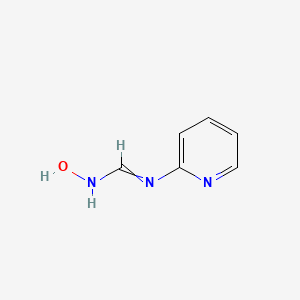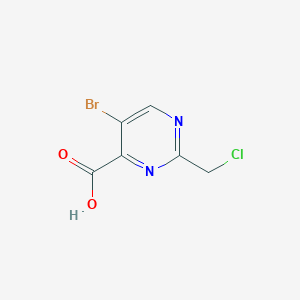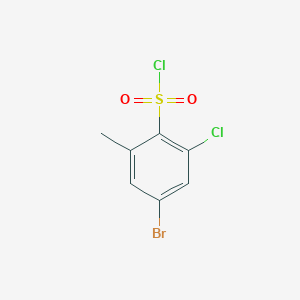
2-Chloro-6-(1-methylpyrazol-4-YL)pyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-(1-methylpyrazol-4-YL)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group and a carboxylic acid group, along with a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(1-methylpyrazol-4-YL)pyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as amidines and β-diketones.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the Pyrazole Ring: The pyrazole ring is introduced through a cyclization reaction involving hydrazines and 1,3-diketones.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-(1-methylpyrazol-4-YL)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dechlorinated derivatives.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form fused heterocycles.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) are used under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products
Substituted Derivatives: Amino or thiol-substituted pyrimidines.
Oxidized Products: Pyrimidine N-oxides.
Reduced Products: Dechlorinated pyrimidines.
Aplicaciones Científicas De Investigación
2-Chloro-6-(1-methylpyrazol-4-YL)pyrimidine-4-carboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory properties.
Agrochemicals: The compound is used in the development of herbicides and fungicides.
Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-(1-methylpyrazol-4-YL)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
2-Chloropyrimidine: Shares the pyrimidine core but lacks the pyrazole and carboxylic acid groups.
4-Methylpyrazole: Contains the pyrazole ring but differs in the substitution pattern.
Indole Derivatives: Possess a different heterocyclic structure but exhibit similar biological activities.
Uniqueness
2-Chloro-6-(1-methylpyrazol-4-YL)pyrimidine-4-carboxylic acid is unique due to its combination of a chloro-substituted pyrimidine ring and a pyrazole ring, which imparts distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H7ClN4O2 |
|---|---|
Peso molecular |
238.63 g/mol |
Nombre IUPAC |
2-chloro-6-(1-methylpyrazol-4-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H7ClN4O2/c1-14-4-5(3-11-14)6-2-7(8(15)16)13-9(10)12-6/h2-4H,1H3,(H,15,16) |
Clave InChI |
IHAOTDUYODADIJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C2=CC(=NC(=N2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-yl]-2-oxo-pyrimidine-5-carboxylate](/img/structure/B13904354.png)





![Ethyl 6-bromo-1-[1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-yl]-7-fluoro-4-oxoquinoline-3-carboxylate](/img/structure/B13904398.png)
![5-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-2-[(1R)-1-[4-(3-methoxyazetidin-1-yl)cyclohexyl]ethyl]-3-methyl-7,8-dihydro-6H-thieno[3,2-c]azepin-4-one](/img/structure/B13904401.png)


![[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate](/img/structure/B13904413.png)



